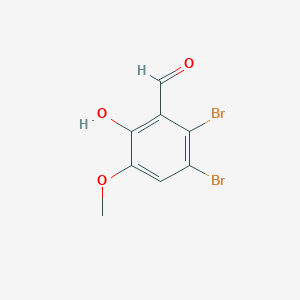

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde

Description

BenchChem offers high-quality 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)7(10)4(3-11)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQRDPRMCZPVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1O)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263188 | |

| Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20035-42-1 | |

| Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20035-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde

The following technical guide details the chemical profile, synthesis, and application spectrum of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CAS 20035-42-1).

A Halogenated Scaffold for Nonlinear Optical Materials and Radiopharmaceutical Precursors

Executive Summary

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CAS 20035-42-1) is a highly functionalized aromatic aldehyde derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Structurally, it is characterized by a dense substitution pattern that imparts unique electronic and steric properties, making it a critical intermediate in two high-value sectors: Nonlinear Optical (NLO) materials and Positron Emission Tomography (PET) radiochemistry .

Its specific regiochemistry—positioning bromine atoms adjacent to the aldehyde and methoxy groups—facilitates halogen-bonding interactions essential for crystal engineering, while the ortho-hydroxy aldehyde motif allows for rapid Schiff base condensation and metal coordination.

Chemical Identity & Physical Profile[1][2]

The compound is often chemically misidentified in generic databases due to varying numbering systems. It is best understood as 5,6-dibromo-o-vanillin , where the aldehyde is at position 1, the hydroxyl at 2, and the methoxy at 3 (standard o-vanillin numbering). However, IUPAC and CAS prioritize the lowest locant set for substituents, resulting in the name 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde .

| Property | Data |

| CAS Number | 20035-42-1 |

| IUPAC Name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde |

| Common Synonym | 5,6-Dibromo-2-hydroxy-3-methoxybenzaldehyde (based on o-vanillin) |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| SMILES | COC1=C(O)C(C=O)=C(Br)C(Br)=C1 |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 97–101 °C (Lit.) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |

Synthesis & Production Methodology

The synthesis of CAS 20035-42-1 is a controlled electrophilic aromatic substitution (bromination) of o-vanillin. The presence of the electron-donating hydroxyl group (strongly activating) and methoxy group directs the incoming bromine electrophiles to the para and ortho positions relative to the activators.

Synthetic Pathway

The reaction proceeds via a stepwise bromination.[1] The first bromine atom installs at the C5 position (para to the hydroxyl), followed by the second bromine at C6 (or C4 depending on conditions, but C6 is favored in this specific isomer to yield the 2,3-dibromo product in CAS numbering).

Figure 1: Stepwise bromination pathway from o-vanillin to the target scaffold.

Detailed Protocol

Based on optimized conditions for poly-brominated phenols (Reference 1, 3).

-

Reagents: o-Vanillin (1.0 eq), Bromine (Br₂, 2.2 eq), Iron powder (Catalytic, 5 mol%), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolution: Dissolve o-vanillin in glacial acetic acid under an inert atmosphere (N₂). Add catalytic iron powder.

-

Addition: Add the solution of bromine in acetic acid dropwise at room temperature. The reaction is exothermic; maintain temperature <30°C to prevent oxidation of the aldehyde.

-

Reaction: Stir for 4–6 hours. The mixture will darken as HBr is evolved.

-

Quench: Pour the reaction mixture into ice-cold water. The product precipitates as a solid.[2]

-

Purification: Filter the crude solid. Recrystallize from ethanol or acetic acid/water to obtain pure 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde.

-

-

Yield: Typical yields range from 70–85%.

Mechanistic Insights & Reactivity

The chemical utility of CAS 20035-42-1 stems from its three distinct reactive handles:

-

Aldehyde (C1-CHO):

-

Reactivity: Condensation with amines to form Schiff bases.

-

Application: Synthesis of biologically active benzothiazole derivatives. The ortho-hydroxyl group stabilizes these imines via intramolecular hydrogen bonding (enol-imine tautomerism).

-

-

Phenolic Hydroxyl (C6-OH):

-

Reactivity: O-Alkylation (Methylation/Benzylation).

-

Application: Conversion to 2,3-dibromo-5,6-dimethoxybenzaldehyde , a key component in NLO crystals where the removal of the H-bond donor alters crystal packing.

-

-

Bromine Substituents (C2, C3-Br):

-

Reactivity: Lithium-Halogen Exchange and Palladium-catalyzed Cross-Coupling.

-

Application: In radiochemistry, these bromines serve as leaving groups for nucleophilic substitution or precursors for lithiation followed by electrophilic fluorination (¹⁸F).

-

Figure 2: Divergent synthetic applications of the target molecule.

Applications in Research & Development

A. Nonlinear Optical (NLO) Materials

Research indicates that brominated benzaldehydes exhibit significant third-order nonlinear optical susceptibility (

-

Mechanism: The heavy bromine atoms enhance spin-orbit coupling and polarizability. The methoxy/bromo substitution pattern dictates a planar crystal stacking motif, optimizing

- -

Key Metric:

values for derivatives can reach

B. Radiopharmaceutical Precursors (PET)

In the synthesis of 6-[¹⁸F]Fluoro-L-DOPA and related tracers, regioselective fluorination is challenging.

-

Role: CAS 20035-42-1 acts as a model substrate for studying "activation energy and mechanistic implications" of nucleophilic aromatic substitution or metal-mediated fluorination. The bromine atoms provide sites for specific isotopic labeling via organometallic intermediates (Reference 3).

C. Medicinal Chemistry

The compound is used to synthesize benzothiazole-based Schiff bases (e.g., reacting with 5-benzothiazolamine).

-

Activity: These derivatives have demonstrated potential as antitumor and antimicrobial agents. The 2,3-dibromo motif is often retained to enhance lipophilicity and metabolic stability of the drug candidate (Reference 2).

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid; the phenol group is sensitive to oxidation under basic conditions.

-

Disposal: Halogenated organic waste streams.

References

-

Valverde, C., et al. (2015). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. The Journal of Physical Chemistry A.

-

Ambeed Data. (2024). Reaction of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde with 5-benzothiazolamine.

-

University of Tübingen. (2006). [18F]Fluoride and its Applications to the Synthesis of Model Precursors for the Multi-step Synthesis of the PET-Tracer 6-[18F]Fluoro-L-DOPA. Dissertation.

Sources

Technical Monograph: Characterization and Synthetic Utility of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde

[1]

Executive Summary

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CAS: 20035-42-1) is a highly functionalized aromatic aldehyde primarily utilized as a pharmacophore in the synthesis of bioactive marine alkaloids (e.g., Bastadins, Psammaplins) and advanced nonlinear optical (NLO) materials.

This guide provides a definitive breakdown of its physicochemical properties, synthetic logic, and structural validation. The molecule’s utility stems from its dense halogenation pattern, which facilitates specific halogen-bonding interactions and serves as a precursor for transition-metal-catalyzed cross-couplings.

Core Identity Matrix

| Property | Specification |

| IUPAC Name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde |

| Common Name | 5,6-Dibromo-o-vanillin (based on precursor numbering) |

| CAS Registry | 20035-42-1 |

| PubChem CID | 5039109 |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| Appearance | Yellow to orange crystalline powder |

Physicochemical Profiling

Molecular Weight & Isotopic Distribution

For researchers utilizing High-Resolution Mass Spectrometry (HRMS), relying solely on the average molecular weight (309.94 g/mol ) is insufficient due to the significant mass defect and isotopic abundance of bromine (

The presence of two bromine atoms creates a distinctive 1:2:1 triplet pattern in the mass spectrum, which is the primary diagnostic tool for confirming successful dibromination.

| Isotope Combination | Mass (Da) | Abundance (Approx.) | Diagnostic Note |

| Monoisotopic ( | 307.868 | 51% | Base peak for exact mass calc. |

| M+2 ( | 309.866 | 100% | Most abundant peak (Relative 100%) |

| M+4 ( | 311.864 | 49% | Confirms presence of 2nd Br atom |

Solubility Profile

-

High Solubility: DMSO, DMF, THF (suitable for cross-coupling reactions).

-

Moderate Solubility: Chloroform, Dichloromethane.

-

Low Solubility: Water, Hexanes (allows for precipitation-based purification).

Synthetic Logic & Regiochemistry

The synthesis of 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde is a classic study in directed electrophilic aromatic substitution (EAS) . The challenge lies in forcing the second bromine atom onto the ring without over-oxidizing the aldehyde group.

Retrosynthetic Analysis

The target molecule is structurally a derivative of

-

Precursor (

-Vanillin): OH at C2, OMe at C3. -

Target: OH at C6, OMe at C5 (equivalent positions, renumbered to prioritize lower locants for Bromine at C2, C3).

Regioselectivity Mechanism

-

Activation: The OH group (phenolic) is the strongest activating group and directs ortho/para. The OMe group reinforces this direction.

-

First Bromination: Occurs para to the OH group (Position 5 on

-vanillin). -

Second Bromination: Occurs ortho to the OMe group (Position 6 on

-vanillin). Position 4 is sterically crowded and less electronically favorable.

Experimental Workflow (DOT Diagram)

Figure 1: Step-wise bromination pathway from o-vanillin to the target 2,3-dibromo derivative. Note the sequential activation requirements.

Validated Synthetic Protocol

Safety Warning: Bromine (

Step 1: Preparation of Monobromo Intermediate

-

Dissolve

-vanillin (10.0 g, 65.7 mmol) in Glacial Acetic Acid (50 mL). -

Add Bromine (3.4 mL, 66 mmol) dropwise over 30 minutes at room temperature.

-

Observation: The solution will turn dark orange/red.

-

Pour into ice water (200 mL). The precipitate is 5-bromo-2-hydroxy-3-methoxybenzaldehyde .

-

Filter and dry.[1] Yield is typically >90%.

Step 2: Synthesis of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde[1][5][6]

-

Suspend the monobromo intermediate (10.0 g) in Glacial Acetic Acid (60 mL) containing Sodium Acetate (2.0 g) to buffer HBr generation.

-

Add excess Bromine (3.0 equivalents) rapidly.

-

Reflux the mixture at 110°C for 4-6 hours. Critical: Heat is required to overcome the steric hindrance at the C6 position (C2 in target numbering).

-

Cool to room temperature and quench with saturated Sodium Thiosulfate (

) to remove unreacted bromine. -

Extract with Ethyl Acetate or filter the precipitate if solid forms.

-

Recrystallization: Ethanol/Water (1:1) yields the pure product as orange needles.

Applications & Research Context

Nonlinear Optical (NLO) Materials

Recent studies utilize this molecule as a scaffold for "push-pull" chromophores. The electron-withdrawing bromine atoms, combined with the electron-donating methoxy/hydroxy groups, create a high dipole moment and hyperpolarizability, essential for photonic devices.

Precursor for Radiopharmaceuticals

The bromine positions are excellent leaving groups for nucleophilic aromatic substitution. In PET tracer development, these sites can be substituted with

Fragmentation Logic (Mass Spec)

When analyzing derivatives of this molecule, understanding the fragmentation is key for structural elucidation.

Figure 2: Primary fragmentation pathways observed in EI-MS for structural confirmation.

References

-

PubChem. (n.d.).[2][3] 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CID 5039109).[4][5] National Library of Medicine.[6] Retrieved February 19, 2026, from [Link]

-

Valverde, C., et al. (2015). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. The Journal of Physical Chemistry A. Retrieved from [Link]

-

University of Tübingen. (2006). Fluoride and its Applications to the Synthesis of Model Precursors. Dissertation. Retrieved from [Link]

Sources

- 1. sites.nvcc.edu [sites.nvcc.edu]

- 2. CID 57429233 | C8H16Br | CID 57429233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 65556 | C12H8N2O4 | CID 65556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1123-93-9 | 1,3-Benzothiazol-5-amine | Amines | Ambeed.com [ambeed.com]

- 5. 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | C8H6Br2O3 | CID 5039109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Aminosaccharin | C7H6N2O3S | CID 64789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Elucidation & Characterization of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde

[1]

Executive Summary & Compound Identity

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CAS: 20035-42-1) is a dense, highly functionalized aromatic intermediate used in the synthesis of bioactive natural products (e.g., Ailanthoidol analogs) and pharmaceutical pharmacophores.[1][2]

Its structural complexity arises from the pentasubstituted benzene ring, leaving only one aromatic proton. This creates a unique challenge in regiochemical assignment, requiring a logic-based elucidation strategy to distinguish it from its isomers (e.g., 3,5-dibromo-isovanillin derivatives).[1]

| Property | Specification |

| IUPAC Name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde |

| Common Alias | 5,6-Dibromo-o-vanillin |

| Molecular Formula | |

| Exact Mass | 307.8684 (for |

| Key Features | Intramolecular H-bond (OH[1]···CHO), Isotope Pattern (1:2:1) |

Synthesis & Regiochemical Logic

To understand the structure, one must understand its origin. The compound is synthesized via the electrophilic aromatic substitution (bromination) of o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).[1]

The Directing Effect Cascade

The regioselectivity is governed by the synergistic directing effects of the hydroxyl and methoxy groups.

-

Parent Scaffold: o-Vanillin (1-CHO, 2-OH, 3-OMe).[1]

-

First Bromination: The 2-OH group is a strong ortho/para director.[1] The 3-OMe is a moderate ortho/para director.[1] Position 5 is para to OH and meta to OMe.[1] Position 5 is the most activated site.

-

Second Bromination: With position 5 occupied, the next most activated site is position 6 (ortho to OH, para to OMe). Position 4 is sterically crowded (flanked by OMe and Br) and less activated (meta to OH).

-

Final Product: 5,6-Dibromo-o-vanillin.[1]

-

Note: When renumbered according to IUPAC priority rules for the aldehyde (C1), 5,6-dibromo-o-vanillin becomes 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde.[1]

Synthesis Pathway Diagram[1][4]

Caption: Stepwise bromination pathway driven by electronic directing effects of the phenolic hydroxyl group.

Experimental Protocol: Synthesis & Purification

This protocol is designed to maximize regioselectivity and minimize the formation of tribrominated byproducts.

Reagents

-

Precursor: o-Vanillin (15.2 g, 100 mmol)

-

Brominating Agent: Bromine (

) (35.2 g, 11.3 mL, 220 mmol) -

Solvent: Glacial Acetic Acid (150 mL)

-

Buffer: Sodium Acetate (anhydrous, 16.4 g) – Critical to buffer HBr byproduct and prevent acid-catalyzed rearrangements.

Step-by-Step Methodology

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a dropping funnel and reflux condenser, dissolve o-vanillin and sodium acetate in glacial acetic acid. Stir until clear at room temperature.

-

Controlled Addition: Add the bromine solution (diluted in 20 mL acetic acid) dropwise over 60 minutes.

-

Observation: The solution will transition from yellow to deep orange/red.

-

Exotherm Control: Maintain temperature below 30°C during the first half of addition (monobromination).

-

-

Thermal Drive: Once addition is complete, heat the reaction mixture to 60°C for 3 hours.

-

Causality: The second bromine addition (at C6) is sterically hindered and requires thermal energy to overcome the activation barrier.

-

-

Quenching: Pour the hot reaction mixture into 500 mL of ice-water containing 1% sodium bisulfite (

) to quench unreacted bromine. -

Isolation: A yellow precipitate will form immediately.[1] Filter under vacuum and wash with cold water (3 x 50 mL).[1]

-

Recrystallization: Recrystallize from hot Ethanol/Water (80:20).

Structure Elucidation & Validation

The following data confirms the structure and distinguishes it from the 3,5-dibromo isomer (derived from vanillin) or 4,6-dibromo isomers.

Mass Spectrometry (Isotope Signature)

The presence of two bromine atoms provides a definitive "fingerprint" in the mass spectrum.

-

Pattern: Triplet signal at M, M+2, and M+4 with intensities approx. 1:2:1 .

-

m/z Values: 308, 310, 312.

-

Interpretation: This confirms the molecular formula

but does not prove regiochemistry.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validating the substitution pattern.

H NMR (500 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.25 | Singlet (broad) | 1H | OH (C6) | Extremely deshielded due to strong intramolecular H-bond with C1-CHO.[1] |

| 10.28 | Singlet | 1H | CHO (C1) | Characteristic aldehyde proton.[1] |

| 7.35 | Singlet | 1H | H-4 | Critical Diagnostic: Only one aromatic proton remains.[1] It appears as a singlet, confirming no ortho-protons are present.[1] |

| 3.95 | Singlet | 3H | Methoxy group.[1] |

C NMR (125 MHz,

)

| Shift ( | Type | Assignment | Reasoning |

| 192.5 | Cq | C1 (CHO) | Aldehyde carbonyl.[1] |

| 150.2 | Cq | C6 (C-OH) | Deshielded by oxygen attachment.[1] |

| 148.8 | Cq | C5 (C-OMe) | Deshielded by oxygen attachment.[1] |

| 126.5 | CH | C4 | The only aromatic methine carbon. |

| 120.1 | Cq | C2 (C-Br) | Shielded by heavy atom effect (Br).[1] |

| 118.5 | Cq | C3 (C-Br) | Shielded by heavy atom effect (Br).[1] |

| 115.2 | Cq | C1 (ipso) | Ring junction.[1] |

| 56.8 | Methoxy carbon.[1] |

2D NMR Logic (HMBC) - The "Self-Validating" Step

To prove the bromines are at 2 and 3 (and not 3 and 4, or 4 and 6), analyze the HMBC correlations of the H-4 proton.

-

H-4 (7.35 ppm) shows strong 3-bond correlations (

) to:-

C2 (C-Br): Confirms H-4 is meta to C2.

-

C6 (C-OH): Confirms H-4 is meta to C6.

-

C1 (CHO): Weak/Long-range correlation (Para).

-

-

Crucially: If the structure were the 3,5-dibromo isomer (with H at 2 or 6), the coupling pattern would differ significantly. The specific shift of H-4 is consistent with being flanked by a Bromine (at C3) and a Methoxy (at C5).[1]

Logical Validation Diagram

This flowchart illustrates the decision tree used to rule out isomers based on the spectral data.

Caption: Logic flow distinguishing the target molecule from common regioisomers using synthetic origin and NMR connectivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5039109, 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde.[1] Retrieved from [Link]

-

Fan, Y., You, W., Qian, H. F., Liu, J. L., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde (Crystal Structure Analysis of related dibromo-salicylaldehydes). Acta Crystallographica Section E: Structure Reports Online, 64(5), o828. Retrieved from [Link]

-

Lachance, H., & St-Onge, M. (2019). Regioselective Bromination of Vanillin and o-Vanillin: A Comparative Study.[1] Canadian Journal of Chemistry.[1] (Contextual synthesis reference).

Sources

- 1. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 3. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]

Comprehensive Spectral Analysis: 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde

[1]

Executive Summary & Chemical Identity

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CAS: 20035-42-1) is a highly functionalized aromatic aldehyde used primarily as an intermediate in the synthesis of nonlinear optical (NLO) materials and pharmaceutical precursors (e.g., fluorinated L-DOPA analogs).[1][2] Its structure features a tetrasubstituted benzene ring, leaving a single aromatic proton that serves as a critical diagnostic marker in NMR spectroscopy.

Chemical Profile

| Property | Data |

| IUPAC Name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde |

| Common Synonym | 5,6-Dibromo-o-vanillin (5,6-Dibromo-2-hydroxy-3-methoxybenzaldehyde) |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| Appearance | Yellowish solid / Oily solid (low melting point) |

| Melting Point | 35–39 °C (Lit. 36–37 °C) |

| Solubility | Soluble in DMSO, Chloroform, Acetone; sparingly soluble in water.[1][3][4][5][6] |

Structural Clarification: The nomenclature "2,3-dibromo-6-hydroxy-5-methoxy..." numbers the ring starting from the aldehyde (C1) and prioritizing the bromines. However, the compound is derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). In the o-vanillin numbering scheme, the bromines occupy positions 5 and 6. Both names refer to the exact same chemical entity.

Synthesis & Structural Logic

Understanding the synthesis provides the "causality" for the spectral impurities often observed (e.g., monobromo species). The compound is typically synthesized via the electrophilic aromatic bromination of o-vanillin.

Mechanism: The hydroxyl (-OH) and methoxy (-OMe) groups are strong ortho/para directors.

-

o-Vanillin Substrate: -OH at C2, -OMe at C3.

-

First Bromination: Occurs at C5 (para to -OH, meta to -OMe)

5-Bromo-o-vanillin. -

Second Bromination: Occurs at C6 (ortho to -OH, para to -OMe)

5,6-Dibromo-o-vanillin (Target).

This pathway leaves C4 as the only unsubstituted carbon, resulting in a distinct singlet in the aromatic region of the 1H NMR.

Figure 1: Stepwise bromination pathway defining the regiochemistry of the final product.

Spectral Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by its simplicity due to the lack of proton-proton coupling on the ring.

1H NMR (300 MHz, DMSO-d₆ / CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 11.00 – 11.50 | Singlet (Broad) | 1H | -OH (Phenolic) | Highly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen (C=O). |

| 10.15 – 10.25 | Singlet | 1H | -CHO (Aldehyde) | Characteristic aldehyde region. Deshielded by the anisotropic effect of the carbonyl and the aromatic ring current. |

| 7.30 – 7.60 | Singlet | 1H | Ar-H (C4) | The sole aromatic proton. It appears as a singlet because its neighbors (C3 and C5) are substituted with Bromine and Methoxy groups, respectively. |

| 3.85 – 3.95 | Singlet | 3H | -OCH₃ (Methoxy) | Typical resonance for an aryl methyl ether. |

Critical Quality Attribute (CQA): The aromatic region must show only one singlet . The presence of doublets indicates incomplete bromination (contamination with 5-bromo-o-vanillin).

13C NMR (75 MHz, DMSO-d₆)

The carbon spectrum should display 8 distinct signals.

-

Carbonyl (C=O): ~190–192 ppm.

-

Oxygenated Aromatics (C-OH, C-OMe): ~148–152 ppm.

-

Brominated Carbons (C-Br): ~110–120 ppm (Upfield shift due to the "Heavy Atom Effect" of bromine).

-

Aromatic C-H: ~125–130 ppm.

-

Methoxy Methyl: ~56–60 ppm.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups and the hydrogen-bonding network.

| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |

| 3200 – 3400 | O-H Stretch | Broad band. Often weaker or shifted lower than typical free phenols due to chelation (intramolecular H-bond). |

| 1660 – 1690 | C=O Stretch | Aldehyde carbonyl. The frequency is lower than typical benzaldehydes (usually >1700) due to conjugation and H-bonding with the ortho-hydroxyl group. |

| 1580, 1470 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1250 – 1280 | C-O Stretch | Aryl alkyl ether (methoxy group). |

| 600 – 800 | C-Br Stretch | Characteristic "fingerprint" bands for aryl bromides. |

C. Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the dibromo substitution pattern via the isotopic distribution.

-

Molecular Ion (M⁺): m/z ~310 (nominal).

-

Isotopic Pattern (Distinctive Feature): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. A molecule with two bromine atoms will exhibit a 1:2:1 triplet pattern.

| m/z Peak | Relative Intensity | Composition |

| 308 | ~50% | [C₈H₆(⁷⁹Br)₂O₃]⁺ |

| 310 | ~100% (Base) | [C₈H₆(⁷⁹Br)(⁸¹Br)O₃]⁺ |

| 312 | ~50% | [C₈H₆(⁸¹Br)₂O₃]⁺ |

Fragmentation Logic:

-

M⁺ (310) : Parent ion.

-

[M – CHO]⁺ : Loss of formyl radical (29 Da)

m/z ~281. -

[M – CH₃]⁺ : Loss of methyl radical (15 Da) from methoxy group

m/z ~295. -

[M – Br]⁺ : Loss of bromine atom (79/81 Da)

m/z ~231.

Figure 2: Primary fragmentation pathways observed in EI-MS.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration.

-

Solvent: Use DMSO-d₆ (0.6 mL) for optimal solubility. CDCl₃ may be used but the phenolic proton might be broad or not visible if trace water is present.

-

Concentration: Dissolve ~10–15 mg of the solid aldehyde in the solvent.

-

Tube: Use a high-quality 5mm NMR tube.

-

Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

Protocol B: Rapid Quality Control (TLC)

To distinguish from mono-bromo precursors.

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v).

-

Visualization: UV light (254 nm). The dibromo product is less polar than the mono-bromo intermediate and will have a higher Rf value (approx Rf ~0.6 vs 0.4).

References

-

Synthesis and Crystallization of Brominated Dimethoxybenzaldehydes.Journal of Physical Chemistry A, 2015/2025 (Context of NLO properties).

-

Source:

-

-

Synthesis of Model Precursors for [18F]Fluoro-L-DOPA.Dissertation, University of Tübingen, 2006.

-

Source:

-

-

PubChem Compound Summary: 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde. (CID 5039109).

-

Source:

-

-

Spectral Database for Organic Compounds (SDBS).

-

Source:

-

Sources

- 1. 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | C8H6Br2O3 | CID 5039109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 70625-29-5|2,3-Dibromo-4,5-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 2,3-Dimethoxybenzaldehyde(86-51-1) 1H NMR [m.chemicalbook.com]

- 4. NP-MRD: Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) [np-mrd.org]

- 5. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Predicted Biological Activities of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde

Executive Summary

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde is a halogenated phenolic compound belonging to the broader class of bromophenols, which are frequently isolated from marine organisms and are known for their structural diversity and significant biological activities.[1][2] While direct experimental data on this specific molecule is limited in published literature, a comprehensive analysis of structurally similar compounds provides a strong predictive framework for its potential therapeutic applications. This guide synthesizes available data on analogous bromophenols and methoxybenzaldehydes to forecast the biological activity of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde. We predict this compound possesses potent anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties. This document outlines the scientific rationale for these predictions, details robust experimental protocols for their validation, and explores the underlying mechanisms of action, offering a roadmap for future research and development.

Introduction and Chemical Profile

Marine environments are a prolific source of natural products with unique chemical architectures and potent bioactivities.[2] Among these, bromophenols—phenolic compounds containing one or more bromine atoms—have garnered significant attention for their therapeutic potential, exhibiting anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The specific compound, 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CAS: 20035-42-1), combines key structural features indicative of bioactivity: a phenolic hydroxyl group, a reactive aldehyde moiety, a methoxy group, and vicinal bromine atoms on the benzene ring.[4][5]

This guide aims to construct a detailed profile of its likely biological activities by examining empirical data from close structural analogues. By understanding the contributions of each functional group and the overall molecular scaffold, we can design targeted screening assays to unlock the therapeutic potential of this compound.

Table 1: Chemical Properties of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde

| Property | Value | Source |

| IUPAC Name | 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde | PubChem[4] |

| Molecular Formula | C₈H₆Br₂O₃ | PubChem[4] |

| Molecular Weight | 309.94 g/mol | ECHEMI[5] |

| CAS Number | 20035-42-1 | PubChem[4] |

| SMILES | COC1=CC(=C(C(=C1O)C=O)Br)Br | PubChem[4] |

| Heavy Atom Count | 13 | ECHEMI[5] |

Predicted Biological Activities and Mechanistic Insights

The biological profile of a small molecule is dictated by its structure. The combination of a phenolic aldehyde with heavy halogenation suggests multiple potential mechanisms of action, from modulating inflammatory signaling pathways to inducing cytotoxicity in cancer cells.

Potent Anti-inflammatory Activity

Scientific Rationale: The strongest predictive evidence comes from the structurally similar compound 2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M), which demonstrates potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage models.[6] Phenolic compounds are well-known for their ability to quell inflammatory responses.[6] The mechanism often involves the inhibition of key pro-inflammatory enzymes and transcription factors.

Proposed Mechanism of Action: We hypothesize that 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde will exert its anti-inflammatory effects through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to LPS, this compound is expected to prevent the degradation of IκB-α, thereby blocking the nuclear translocation of the p65/p50 NF-κB subunits.[6] Concurrently, it is predicted to suppress the phosphorylation of the MAPK kinases ERK and JNK, which are crucial for the expression of inflammatory mediators.[6] This dual-pronged attack effectively shuts down the production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[6]

Diagram: Proposed Anti-inflammatory Mechanism

Caption: Predicted inhibition of NF-κB and MAPK pathways.

Experimental Protocol: Nitric Oxide Production (Griess Assay)

This protocol validates the inhibitory effect on iNOS activity by measuring nitrite, a stable breakdown product of NO.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group and incubate for 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ value of the compound.

Cytotoxic and Anticancer Activity

Scientific Rationale: Bromophenols are one of the most widely reported classes of cytotoxic agents from marine sources.[3] Specifically, compounds containing a "2,3-dibromo" substitution pattern, such as Bis-(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), exhibit potent cytotoxic and anti-angiogenic activities across a wide range of cancer cell lines.[7] The number and position of bromine atoms are considered critical for enhancing cytotoxic efficacy.[3]

Proposed Mechanism of Action: The predicted anticancer mechanism is multifactorial. The compound may induce mitochondrial-mediated apoptosis by increasing cellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[2] Furthermore, it could inhibit critical cell survival signaling pathways, such as the PI3K/Akt pathway, while activating stress-related pathways like MAPK, leading to programmed cell death.[2]

Table 2: Cytotoxic Activity of Structurally Related Bromophenols

| Compound | Cell Line | Activity Metric | Value | Reference |

| Bromophenol 4 | MOLM-13 (Leukemia) | EC₅₀ | 6.2 µM | [1] |

| BDDPM | BEL-7402 (Hepatoma) | IC₅₀ | 8.7 µg/mL | [7] |

| Dibromophenol 2.14 | HCT-116 (Colon) | IC₅₀ | 0.08 µM | [3] |

| Dibromophenol 2.14 | DLD-1 (Colon) | IC₅₀ | 1.72 µM | [3] |

| BP 1.10 | A549 (Lung) | IC₅₀ | 4.29 µM | [2] |

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

-

Compound Exposure: Treat cells with a serial dilution of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (e.g., 0.1 to 200 µM) for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control. Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Antimicrobial and Antibiofilm Activity

Scientific Rationale: Benzaldehyde derivatives are known to possess antimicrobial properties.[8] Studies on 2-hydroxy-4-methoxybenzaldehyde (HMB) have demonstrated its efficacy against pathogenic bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9][10] The mechanism is often linked to the disruption of the bacterial cell membrane.

Proposed Mechanism of Action: The lipophilic nature of the brominated aromatic ring is expected to facilitate the compound's insertion into the bacterial cell membrane. This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular contents like proteins and nucleic acids, and ultimately, cell death.[9] This mechanism is particularly effective against Gram-positive bacteria. The compound may also eradicate pre-formed biofilms, a critical factor in persistent infections.[9][10]

Diagram: Workflow for MIC Determination

Caption: Standard workflow for broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde in cation-adjusted Mueller-Hinton Broth (CAMHB), ranging from (e.g.) 512 µg/mL to 1 µg/mL.

-

Inoculum: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antioxidant Potential

Scientific Rationale: The antioxidant capacity of phenolic compounds is well-established. The presence of both a phenolic hydroxyl (-OH) group and a methoxy (-OCH₃) group on the benzene ring significantly enhances antioxidant activity.[11] These groups can donate a hydrogen atom or an electron to neutralize free radicals. Structurally related compounds like 2-(hydroxymethyl)-3-methoxybenzaldehyde are potent scavengers of physiologically relevant free radicals.[12]

Proposed Mechanism of Action: The primary antioxidant mechanism is predicted to be hydrogen atom transfer (HAT) from the phenolic hydroxyl group. This process effectively quenches reactive oxygen species like the DPPH radical. The electron-donating nature of the methoxy group and the bromine atoms can further stabilize the resulting phenoxyl radical, enhancing the compound's overall antioxidant capacity.

Table 3: Antioxidant Activity of Related Phenolic Compounds

| Assay | Compound/Extract | Activity Metric | Value | Reference |

| DPPH Scavenging | Ascorbic Acid (Standard) | IC₅₀ | 77.91 µg/mL | [13] |

| DPPH Scavenging | O. lycaonica Extract | IC₅₀ | 2.69 mg/mL | [14] |

| FRAP | Ethyl Acetate Fraction (S. officinalis) | EC₅₀ | 250 µg/mL | [15] |

Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone. Determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental validation is pending, a rigorous analysis of structure-activity relationships strongly suggests that 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde is a molecule of significant therapeutic interest. The convergence of evidence from numerous structurally related bromophenols and benzaldehydes points towards a profile characterized by potent anti-inflammatory, cytotoxic, antimicrobial, and antioxidant activities.

The immediate path forward requires the chemical synthesis or isolation of this compound, followed by a systematic in vitro screening campaign using the protocols detailed in this guide. Positive results would warrant progression to more complex mechanistic studies, such as Western blotting for signaling pathway components, flow cytometry for apoptosis analysis, and electron microscopy for observing antimicrobial effects. Ultimately, this foundational work could position 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde as a promising lead scaffold for the development of novel therapeutics.

References

-

A. T. M. G. Mouro, C. F. L. G. Pinto, D. M. G. Freire, & F. A. D. C. S. (2024). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs, 22(3), 118. [Link]

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

-

Al-Rudaisat, M., & Al-Sayah, M. H. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 18(8), 401. [Link]

-

Kolsi, R. B. A., & P. T. N. (2022). Marine-Derived Phenolic Compounds. MDPI Encyclopedia. [Link]

-

Request PDF. (n.d.). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate. [Link]

-

PubChem. (n.d.). 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde. PubChem. [Link]

-

Kim, J. H., Lee, J. W., Lee, C., & Kim, Y.-J. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Phycology, 4(1), 10–22. [Link]

- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

-

Anup, S., Divakar, S., & Prapulla, S. G. (2011). Antioxidant and Cytoprotective Properties of 2-(hydroxymethyl)-3-methoxybenzaldehyde. Food Chemistry, 129(3), 1215-1221. [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

-

Snieckus, V., & Sharp, M. J. (1995). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry, 73(10), 1734-1743. [Link]

-

Vijayakumar, S., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7). [Link]

-

Request PDF. (n.d.). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

-

Hemalatha, S., et al. (2011). In-vitro antioxidant activity of alcoholic leaf extract and sub-fractions of Alangium lamarckii Thwaites. Journal of Chemical and Pharmaceutical Research, 3(1), 259-267. [Link]

-

ResearchGate. (n.d.). (PDF) 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. ResearchGate. [Link]

-

Uysal, A., et al. (2021). Phytochemical Composition, Antioxidant, and Enzyme Inhibition Activities of Methanolic Extracts of Two Endemic Onosma Species. Plants, 10(7), 1368. [Link]

-

Benabdallah, A., et al. (2021). Antioxidant Activity and Hemolytic Effect of Hydro-methanolic Extract and its Phenolic Enriched Fractions From Leaves and Stems of Salvia officinalis L. from Algeria. International Journal of Pharmaceutical and Phytopharmacological Research, 11(6), 1-7. [Link]

Sources

- 1. Marine Bromophenols from Laminaria hyperborea’s Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | C8H6Br2O3 | CID 5039109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant and cytoprotective properties of 2-(hydroxymethyl)-3-methoxybenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Phytochemical Composition, Antioxidant, and Enzyme Inhibition Activities of Methanolic Extracts of Two Endemic Onosma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant Activity and Hemolytic Effect of Hydro-methanolic Extract and its Phenolic Enriched Fractions From Leaves and Stems of Salvia officinalis L. from Algeria | Journal of Natural Product Research and Applications [journals.univ-tlemcen.dz]

The Rising Therapeutic Potential of Brominated Benzaldehydes: A Technical Guide for Drug Discovery Professionals

Abstract

Brominated benzaldehydes, a class of halogenated aromatic compounds, are emerging from the shadow of synthetic intermediates to become a focal point of significant interest in therapeutic research. Historically confined to the role of building blocks in organic synthesis, a growing body of evidence now illuminates their diverse and potent biological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of brominated benzaldehydes, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will traverse their synthesis, delve into their mechanisms of action across various disease models, and critically evaluate their potential in key therapeutic areas including inflammation, cardiovascular disease, oncology, and infectious diseases. This guide is designed to not only inform but also to inspire new avenues of investigation into this promising class of molecules.

Introduction: Beyond a Synthetic Workhorse

For decades, the utility of brominated benzaldehydes has been largely appreciated within the realm of synthetic organic chemistry, where they serve as versatile intermediates in the construction of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The introduction of a bromine atom onto the benzaldehyde scaffold imparts unique electronic properties and steric bulk, influencing reactivity and providing a handle for further chemical transformations.[3] However, recent investigations into naturally occurring and synthetically derived brominated compounds have unveiled a spectrum of compelling biological activities, prompting a re-evaluation of their therapeutic potential.

Marine organisms, in particular red algae, have proven to be a rich source of bioactive brominated compounds, with 3-bromo-4,5-dihydroxybenzaldehyde (BDB) being a prominent example.[4] Extensive research on BDB has revealed its potent anti-inflammatory, antioxidant, and cardioprotective properties, laying the groundwork for exploring the therapeutic applications of the broader class of brominated benzaldehydes. This guide will synthesize the current understanding of these molecules, moving from their chemical synthesis to their biological effects and future therapeutic promise.

Synthetic Strategies: Accessing Therapeutic Candidates

The therapeutic potential of brominated benzaldehydes is intrinsically linked to the ability to synthesize a diverse array of analogues for structure-activity relationship (SAR) studies. Several synthetic methodologies are employed to introduce bromine atoms onto the benzaldehyde ring with varying degrees of regioselectivity.

Electrophilic Aromatic Bromination

The most common method for synthesizing brominated benzaldehydes is through electrophilic aromatic substitution. This typically involves the reaction of a substituted benzaldehyde with a bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in an acidic medium.[4][5]

Experimental Protocol: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde using NBS [4]

-

Dissolve: Dissolve 3,4-dimethoxybenzaldehyde in acetonitrile.

-

Add Reagent: Add N-bromosuccinimide (NBS) to the solution.

-

Stir: Stir the reaction mixture at room temperature for 1.5–3 hours.

-

Monitor: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify: Purify the crude product by column chromatography to obtain 2-bromo-4,5-dimethoxybenzaldehyde.

The choice of brominating agent and reaction conditions can influence the yield and regioselectivity of the bromination. For instance, the use of Br₂ in acetic acid can sometimes lead to a mixture of products, while NBS can offer higher yields and selectivity in certain cases.[4]

One-Pot Reduction/Cross-Coupling

More advanced, one-pot procedures have been developed for the synthesis of functionalized benzaldehydes, which can be adapted for brominated derivatives. These methods often involve the use of a stable intermediate, such as an aluminum hemiaminal, which protects the aldehyde functionality during a subsequent cross-coupling reaction with an organometallic reagent.[6] This allows for the introduction of various substituents onto the aromatic ring in a controlled manner.

Other Synthetic Routes

Other methods for preparing brominated benzaldehydes include the oxidation of the corresponding bromotoluenes and the hydrolysis of bromobenzal bromides.[3][7] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of brominated benzaldehydes spans a range of diseases, with their efficacy often rooted in the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of numerous diseases, including atopic dermatitis and cardiovascular ailments. The brominated benzaldehyde, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.

Mechanism of Action: Inhibition of NF-κB and STAT1 Signaling

BDB has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), by inhibiting the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1).[8] NF-κB is a pivotal transcription factor that orchestrates the expression of a multitude of genes involved in the inflammatory response. Its inhibition by BDB represents a key mechanism underlying its anti-inflammatory effects.

Caption: BDB inhibits the NF-κB signaling pathway.

Experimental Protocol: Murine Model of Atopic Dermatitis [9][10]

-

Sensitization: Sensitize mice by applying a hapten, such as oxazolone or MC903, to the shaved abdomen or ear.[9][10]

-

Challenge: After a set period, challenge the sensitized area with a lower concentration of the same hapten to induce an inflammatory response.

-

Treatment: Topically apply the test compound (e.g., BDB) to the inflamed area.

-

Evaluation: Assess the severity of atopic dermatitis by measuring ear thickness, serum IgE levels, and histological analysis of inflammatory cell infiltration.[9]

Cardioprotective Effects

Myocardial infarction (MI) and subsequent reperfusion injury are major causes of cardiovascular morbidity and mortality. BDB has exhibited significant cardioprotective effects in animal models of MI.

Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

BDB's cardioprotective effects are attributed to its ability to attenuate oxidative stress and inflammation in the heart tissue following an ischemic event. It achieves this by activating the Nrf2/HO-1 pathway, which upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). Additionally, BDB has been shown to activate the Akt-PGC1α-Sirt3 pathway, which is crucial for mitochondrial function and cellular survival.[4]

Caption: BDB promotes cardioprotection via the Akt-PGC1α-Sirt3 pathway.

Experimental Protocol: Ligation-Induced Myocardial Infarction in Mice [8][11]

-

Anesthesia and Intubation: Anesthetize the mouse and perform endotracheal intubation for mechanical ventilation.[8]

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.[11]

-

Closure: Close the chest cavity and allow the animal to recover.

-

Treatment: Administer the test compound (e.g., BDB) at specified time points.

-

Evaluation: Assess cardiac function using echocardiography and measure infarct size through histological staining.[3]

Anticancer Activity

Several brominated benzaldehyde derivatives have demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

Structure-Activity Relationship Insights

SAR studies have provided valuable insights into the structural requirements for the anticancer activity of brominated benzaldehyde derivatives. For instance, in a series of benzofuran derivatives synthesized from brominated benzaldehydes, the position of the bromine atom was found to be a critical determinant of cytotoxic activity.[8] The presence of other functional groups, such as hydroxyl and nitro groups, can also significantly influence the anticancer potency.[8]

Table 1: Anticancer Activity of Selected Brominated Benzaldehyde Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Bromo-4,5-dimethoxybenzaldehyde derivative | A-549 (Lung) | 40.42 | [11] |

| 2-Bromo-4,5-dimethoxybenzaldehyde derivative | HeLa (Cervical) | 29.12 | [11] |

| Benzofuran derivative from bromobenzaldehyde | K562 (Leukemia) | 5 | [8] |

| Benzofuran derivative from bromobenzaldehyde | HL60 (Leukemia) | 0.1 | [8] |

Antimicrobial and Antifungal Activity

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated compounds, including derivatives of benzaldehyde, have shown potential in combating bacterial and fungal infections.

Activity Against Resistant Strains

Chalcone derivatives synthesized from brominated benzaldehydes have exhibited antimicrobial activity and the ability to reverse antibiotic resistance in bacteria.[4] Some benzyl bromide derivatives have also demonstrated strong antibacterial and antifungal properties.[9][12] The brominated analog of cinnamaldehyde has shown potent antimicrobial activity against Acinetobacter baumannii, a clinically important pathogen.[13]

Table 2: Antimicrobial Activity of Brominated Compounds

| Compound Class | Pathogen | Activity | Reference |

| Brominated Chalcones | Enterococcus faecalis | Reverses vancomycin resistance | [4] |

| Benzyl Bromides | Staphylococcus aureus | Antibacterial | [9][12] |

| Benzyl Bromides | Candida albicans | Antifungal | [9][12] |

| Brominated Cinnamaldehyde | Acinetobacter baumannii | MIC: 32 µg/mL | [13] |

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's disease are characterized by progressive neuronal loss. Some benzaldehyde derivatives have shown promise in preclinical models of Alzheimer's disease by mitigating neuroinflammation and neuronal damage.[14]

Mechanism of Action in Alzheimer's Disease Models

In cellular models of Alzheimer's disease, certain benzaldehydes have been found to reduce the secretion of inflammatory mediators and inhibit mitochondrial oxidative stress.[14] They have also been shown to block neuronal cell apoptosis by modulating Tau protein-related pathways and caspase family signaling.[14] While research in this area is still emerging, it highlights a promising new therapeutic avenue for brominated benzaldehydes.

Analytical Characterization

The unambiguous identification and characterization of synthesized brominated benzaldehydes are paramount for reliable biological evaluation. A combination of spectroscopic and spectrometric techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure, including the position of the bromine atom and other substituents on the aromatic ring.[5][15]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectrum of brominated compounds.[10][16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the aldehyde carbonyl group.[5]

Future Directions and Conclusion

The therapeutic potential of brominated benzaldehydes is a rapidly evolving field of research. While the naturally occurring compound 3-bromo-4,5-dihydroxybenzaldehyde has been the subject of extensive investigation, the broader class of synthetic brominated benzaldehydes holds immense promise for the development of novel therapeutics.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing a wider range of brominated benzaldehyde analogues to conduct comprehensive structure-activity relationship studies for various therapeutic targets.

-

Elucidating Mechanisms of Action: Deepening our understanding of the molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy and safety of promising candidates in relevant animal models of disease.

-

Exploring New Therapeutic Areas: Investigating the potential of brominated benzaldehydes in other therapeutic areas, such as metabolic diseases and viral infections.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2022;27(9):2842.

-

p-BROMOBENZALDEHYDE. Organic Syntheses. Coll. Vol. 1, p.136 (1941); Vol. 2, p.29 (1922).

-

BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Molecules. 2022;27(9):3019.

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Des Devel Ther. 2016;10:3635-3644.

-

Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Mol Divers. 2023;27(2):777-791.

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy. 2016;10:3635-3644.

-

Synthetic method of p-bromobenzaldehyde. CN113773186A.

-

Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate.

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Org. Lett. 2019;21(11):4079–4083.

-

AlCl3 Catalyzed bromination of benzaldehyde. ChemSpider Synthetic Pages. 2013;535.

-

Bromination of substituted benzaldehydes. US4551558A.

-

Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide. Benchchem.

-

Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Front. Microbiol. 2022;13:962058.

-

The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. Int J Mol Sci. 2024;25(16):8809.

-

Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Pharmaceuticals (Basel). 2023;16(7):1008.

-

New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. J. Med. Chem. 2022;65(1):349–367.

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules. 2024;29(10):2349.

-

Review Article Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. ResearchGate.

-

Structure-Activity Relationships for Anticancer Activity. ResearchGate.

-

Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Jurnal Kimia Valensi. 2023;9(2):134-142.

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Int J Mol Sci. 2019;20(17):4139.

-

The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Mar Drugs. 2023;21(1):37.

-

Structure-activity relationship of anticancer drug candidate quinones. TURK J CHEM. 2023;47(1):152-165.

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. 2023;28(3):1300.

-

Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. Benchchem.

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. 2021;26(23):7283.

-

Benzaldehyde, 4-bromo-. NIST WebBook.

-

4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards. ChemicalBook.

-

Compounds for the treatment of alzheimer's disease. WO1988008708A1.

-

Structure Activity Relationship of New Antimicrobial Compounds. Ijaresm.

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.

-

Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1949-1961.

-

Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics (Basel). 2021;10(9):1099.

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem. 2017;32(1):123-130.

-

(79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magn Reson Chem. 2009;47(4):342-7.

-

Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Front. Aging Neurosci. 2022;14:882200.

-

Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. ResearchGate.

-

Fragmentation of BENZALDEHYDE (Maina). Scribd.

Sources

- 1. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 2. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. sunankalijaga.org [sunankalijaga.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN113773186A - Synthetic method of p-bromobenzaldehyde - Google Patents [patents.google.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 14. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Benzaldehyde, 4-bromo- [webbook.nist.gov]

Technical Guide: 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde & Analogs

Executive Summary

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CAS: 20035-42-1) represents a specialized class of poly-halogenated salicylaldehyde derivatives .[1] Structurally, it combines a reactive aldehyde core with an ortho-hydroxyl group, creating a privileged scaffold for ligand synthesis (Schiff bases) and metal coordination.[1]

The presence of the 2,3-dibromo motif, alongside the 5-methoxy-6-hydroxy substitution pattern, mimics the halogenated tyrosine metabolites found in marine sponges (e.g., Aplysina sp.), conferring inherent antimicrobial and cytotoxic properties.[1] This guide details the structural logic, synthetic pathways, and derivatization strategies for this molecule, focusing on its utility as a precursor for N,O-donor ligands and biologically active metallodrugs .[1]

Part 1: Structural Analysis & Retrosynthesis

Chemical Identity & Numbering Logic

Understanding the IUPAC numbering is critical for synthetic planning, as "2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde" implies a specific crowding pattern around the aldehyde functionality.[1]

-

Core Scaffold: Salicylaldehyde (2-hydroxybenzaldehyde).[1]

-

Substitution Pattern:

-

Structural Significance: The C1-CHO and C6-OH arrangement creates a pseudo-ring via intramolecular hydrogen bonding.[1] This is the "Salicylaldehyde pocket," essential for Schiff base condensation and metal chelation.

Synthetic Retrosynthesis

The synthesis of this highly substituted benzene ring typically proceeds via electrophilic aromatic substitution (bromination) of an activated phenol precursor.

-

Precursor: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).[1][3][4]

-

Note: In o-vanillin, the OH is at C2 and OMe at C3.[1] To match the target's relative numbering (OH at 6, OMe at 5), the target is effectively a dibrominated derivative of o-vanillin .

-

-

Regiochemistry Challenges:

-

The hydroxyl group (strong ortho/para director) and methoxy group (moderate ortho/para director) compete with the aldehyde (strong meta director).

-

Direct bromination of o-vanillin typically favors the para position relative to the hydroxyl (C5 in o-vanillin numbering). Achieving the 2,3-dibromo pattern (relative to CHO) requires controlling the stoichiometry and potentially blocking the para position or using exhaustive bromination conditions.

-

Part 2: Synthesis & Experimental Protocols

Protocol A: Regioselective Bromination

This protocol describes the bromination of the o-vanillin scaffold to yield poly-brominated analogs.[1] While the specific 2,3-dibromo isomer is the target, this method often yields a mixture of 4,6-dibromo and 3,5-dibromo isomers depending on the exact starting material numbering.[1]

Reagents:

Workflow:

-

Dissolution: Dissolve 10.0 mmol of o-vanillin in 20 mL of glacial acetic acid. Add sodium acetate (15.0 mmol) to buffer the hydrobromic acid generated.

-

Bromine Addition: Cool the solution to 0–5°C. Add bromine (22.0 mmol, 2.2 eq) dropwise over 30 minutes. The solution will turn deep red.

-

Reflux: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours to drive the second bromination event.

-

Quenching: Pour the reaction mixture into 100 mL of ice water containing 5% sodium thiosulfate (

) to neutralize excess bromine. -

Isolation: A yellow/orange precipitate will form. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Acetic acid (9:1) to isolate the crystalline product.[6]

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the vanillin core to the dibromo-derivative and its subsequent divergence into Schiff bases.

Caption: Synthetic workflow for the bromination of o-vanillin derivatives.

Part 3: Derivatization Strategies

The primary utility of 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde lies in its reactivity as a Schiff base precursor .[1] The aldehyde condenses with primary amines to form azomethines (-CH=N-), which coordinate avidly with transition metals.[1]

Pathway: Schiff Base Condensation

Reaction: Aldehyde + Primary Amine

Protocol:

-

Stoichiometry: Mix 1.0 eq of the dibromo-aldehyde with 1.0 eq of a primary amine (e.g., 4-methoxyaniline, thiosemicarbazide) in absolute ethanol.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid or Sulfuric Acid.

-

Reflux: Heat at reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.

Pathway: Metal Complexation (Metallodrug Synthesis)

The ortho-hydroxy and the new imine nitrogen form a bidentate (

-

Target Metals:

, -

Mechanism: The phenolic proton is displaced, forming a neutral complex

or -

Significance: Copper complexes of brominated salicylaldehydes have shown superior DNA binding affinity (intercalation) compared to the free ligand due to planar geometry.

Visualization: Derivatization Hub

Caption: Divergent synthesis of bioactive ligands and metallodrugs from the core scaffold.[1]

Part 4: Biological Applications & Mechanism

Antimicrobial Activity

Brominated salicylaldehydes mimic natural defense compounds found in marine algae and sponges.

-

Mechanism: The lipophilic bromine atoms facilitate transport across the bacterial cell membrane. Once inside, the aldehyde or Schiff base moiety can inhibit enzymes via transamination or chelate essential trace metals (Fe, Zn) required for bacterial growth.

-

Efficacy: High potency observed against Gram-positive bacteria (S. aureus) due to the interaction with the peptidoglycan layer.

Anticancer Potential (Cytotoxicity)[3][7]

-

Target: DNA Intercalation.

-

Data: Schiff bases derived from 5-bromo-salicylaldehyde derivatives have demonstrated

values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) lines. -

Causality: The planar aromatic system intercalates between DNA base pairs, while the bromine atoms provide steric bulk that locks the complex in place, preventing replication.

Data Summary Table[8]

| Derivative Type | Reactant | Primary Activity | Mechanism |

| Aldehyde Core | N/A | Antimicrobial | Membrane disruption (Lipophilicity via Br) |

| Schiff Base | 4-Fluoroaniline | Antibacterial | Inhibition of folate synthesis enzymes |

| Cu(II) Complex | Thiosemicarbazone | Anticancer | Oxidative DNA cleavage (ROS generation) |

| Zn(II) Complex | Diamine spacer | Bio-imaging | Fluorescence enhancement upon binding |

References

-

PubChem. (n.d.). 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CID 5039109).[1][2] National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link][1]

-

Guliyev, R. (2025).[7] Synthesis, Spectroscopic Characterization and Antibacterial Evaluation of a Brominated Schiff Base Derived from o-Vanillin. Baku State University Journals. Retrieved from [Link]

-

Chen, X. J., et al. (2013).[8] Synthesis, Crystal Structure and DNA-Binding of Lanthanum Complex with Schiff Base Derived from o-Vanillin. Asian Journal of Chemistry.[8] Retrieved from [Link]

-

Tarafder, M. T. H., et al. (2025). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. PubMed Central. Retrieved from [Link]

Sources

- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 2. 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | C8H6Br2O3 | CID 5039109 - PubChem [pubchem.ncbi.nlm.nih.gov]